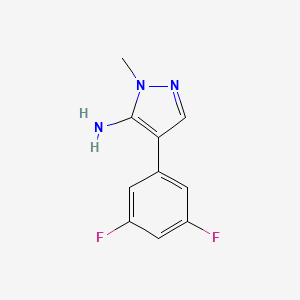

4-(3,5-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine

Description

Significance of Heterocyclic Compounds in Chemical Sciences

Heterocyclic compounds are a vast and diverse class of organic molecules that feature a ring structure containing at least one atom other than carbon within the ring. These heteroatoms, most commonly nitrogen, oxygen, or sulfur, impart unique physical, chemical, and biological properties to the molecules. Their structural diversity and functional versatility make them indispensable in numerous scientific and industrial fields.

The significance of heterocyclic compounds is particularly pronounced in medicinal chemistry, where they form the backbone of a large percentage of pharmaceutical drugs. Their ability to engage in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, allows them to bind effectively to biological targets like enzymes and receptors. Beyond pharmaceuticals, heterocyclic compounds are integral to the development of agrochemicals, functional materials, dyes, and catalysts.

The Pyrazole (B372694) Scaffold: Structural Features and Research Relevance

Pyrazole is an aromatic, five-membered heterocyclic compound containing two adjacent nitrogen atoms. This structural arrangement results in a unique combination of chemical properties. The pyrazole ring is relatively stable due to its aromaticity and exhibits both acidic and basic characteristics.

The pyrazole scaffold is considered a "privileged structure" in drug discovery, meaning it is a molecular framework that is recurrently found in biologically active compounds. Derivatives of pyrazole have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This has led to intensive research into the synthesis and functionalization of the pyrazole ring to develop new therapeutic agents.

Key Structural Features of Pyrazole:

| Feature | Description |

| Ring Structure | Five-membered aromatic ring. |

| Heteroatoms | Two adjacent nitrogen atoms (1,2-diazole). |

| Aromaticity | Planar ring with 6 delocalized π-electrons. |

| Reactivity | Susceptible to both electrophilic and nucleophilic substitution, with the position of substitution depending on the reaction conditions and the substituents already present on the ring. |

Role of Fluorine in Pyrazole Chemistry and Advanced Materials Research

The introduction of fluorine atoms into organic molecules, a process known as fluorination, can dramatically alter their properties. Fluorine is the most electronegative element, and its small size allows it to replace hydrogen atoms without significantly increasing the steric bulk of the molecule.

In the context of pyrazole chemistry, the incorporation of fluorine or fluorine-containing groups (like the difluorophenyl group in the title compound) can lead to several advantageous modifications:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. This can increase the half-life of a drug molecule in the body.

Increased Lipophilicity: Fluorination can increase the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross biological membranes.

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can affect a molecule's binding affinity to its target.

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be crucial for its biological activity.

These properties make fluorinated pyrazoles highly valuable in the development of pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals and polymers. dntb.gov.uaresearchgate.netscispace.comresearchgate.netnih.gov

Contextualizing 4-(3,5-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine within Advanced Pyrazole Research

The compound this compound is a specific example that embodies the principles discussed above. Its structure combines the biologically relevant pyrazole scaffold with the property-enhancing features of fluorine substitution.

Structural Breakdown:

| Component | Significance |

| Pyrazole Core | Provides the foundational heterocyclic structure known for its diverse biological activities. The "-amine" group at position 5 is a common functional group in bioactive pyrazoles. |

| 1-methyl Group | The methyl group on one of the nitrogen atoms prevents tautomerization and provides a fixed regioisomer. |

| 4-(3,5-Difluorophenyl) Group | This substituent is crucial. The phenyl group itself provides a scaffold for further interactions, while the two fluorine atoms at the 3 and 5 positions significantly influence the electronic properties of the phenyl ring and the overall molecule. |

While extensive public research specifically detailing the synthesis and applications of this compound is limited, its structure strongly suggests its role as an advanced intermediate or a candidate molecule in discovery research. The synthesis of similar 4-aryl-1H-pyrazol-5-amines often involves the condensation of a β-ketonitrile with a substituted hydrazine (B178648). nih.govresearchgate.net The presence of the difluorophenyl moiety points towards research aimed at developing compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles for potential use in medicinal chemistry or materials science. It represents a modern approach in chemical synthesis where strategic fluorination is used to fine-tune molecular properties for specific applications. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-(3,5-difluorophenyl)-2-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2N3/c1-15-10(13)9(5-14-15)6-2-7(11)4-8(12)3-6/h2-5H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSKBQUXHACLJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C2=CC(=CC(=C2)F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Functionalization of 4 3,5 Difluorophenyl 1 Methyl 1h Pyrazol 5 Amine

Exploration of Reaction Pathways at the Pyrazole (B372694) Core

The pyrazole nucleus in 4-(3,5-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine is a hub of chemical reactivity. The substituents already present on the ring direct further transformations, with the C4 position being a primary site for electrophilic attack, a characteristic inherent to many 5-aminopyrazole systems.

Electrophilic Substitution Reactions

The C4 position of the pyrazole ring in 5-aminopyrazoles is electron-rich and thus highly susceptible to electrophilic substitution. The presence of the 5-amino group strongly activates this position for reactions with a variety of electrophiles.

Vilsmeier-Haack Formylation : This reaction introduces a formyl group (-CHO) onto the pyrazole ring, typically at the C4 position. Using the Vilsmeier reagent, generated from phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF), 5-aminopyrazoles can be efficiently formylated. For 1,3-disubstituted 5-chloro-1H-pyrazoles, formylation at the C4 position has been achieved in good yields by heating with an excess of the Vilsmeier reagent. arkat-usa.orgnih.gov This method is a powerful tool for introducing a versatile functional group that can be further elaborated.

Arylation : The direct C4-arylation of 5-aminopyrazoles can be challenging due to competitive N-arylation at the amino group. nih.gov However, methods have been developed to achieve chemoselective C4-arylation. One such method involves a laccase-mediated reaction where catechols are oxidized to ortho-quinones, which then undergo a nucleophilic attack by the C4 position of the 5-aminopyrazole. nih.gov This enzymatic approach provides the C4-arylated products in moderate to good yields under mild conditions without the need for protecting the amino group. nih.gov

Nitration : The introduction of a nitro group (-NO₂) onto the pyrazole ring is another key electrophilic substitution. While direct nitration of the subject compound is not explicitly detailed, related pyrazole systems undergo nitration, typically at the C4 position, using standard nitrating agents like a mixture of nitric acid and sulfuric acid. nih.gov The regioselectivity is governed by the directing effects of the existing substituents.

Table 1: Examples of Electrophilic Substitution Reactions on Pyrazole Cores This table presents data from analogous pyrazole systems to illustrate typical reaction outcomes.

| Reaction Type | Electrophile/Reagents | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Formylation | POCl₃, DMF | 1-Methyl-3-propyl-5-chloro-1H-pyrazole | 5-Chloro-4-formyl-1-methyl-3-propyl-1H-pyrazole | 55 | arkat-usa.org |

| Arylation | Catechol, Laccase | 1,3-Diphenyl-1H-pyrazol-5-amine | 4-(3,4-Dihydroxyphenyl)-1,3-diphenyl-1H-pyrazol-5-amine | 85 | nih.gov |

| Arylation | Catechol, Laccase | 3-(p-Tolyl)-1-phenyl-1H-pyrazol-5-amine | 4-(3,4-Dihydroxyphenyl)-3-(p-tolyl)-1-phenyl-1H-pyrazol-5-amine | 94 | nih.gov |

Nucleophilic Substitution Reactions

Direct nucleophilic substitution on the pyrazole ring of this compound is generally difficult due to the electron-rich nature of the aromatic system. Such reactions typically require the presence of a good leaving group, such as a halogen, at the position of attack. For instance, nucleophilic aromatic substitution (S_NAr) has been demonstrated on 5-chloropyrazole derivatives, where the chlorine atom is displaced by various nucleophiles. nih.gov However, in the absence of such a leaving group on the pyrazole core of the title compound, this reaction pathway is not favored. The primary nucleophilic character of the molecule resides in the 5-amino group and the electron-rich C4 carbon.

Functionalization of the Amino Group (-NH₂) at Position 5

The 5-amino group is the most nucleophilic site in the molecule and serves as a versatile handle for a wide array of functionalization reactions. mdpi.com Its reactivity is central to the synthesis of more complex and diverse chemical structures.

Acylation and Alkylation : The amino group readily undergoes acylation with reagents like acid chlorides and alkylation with alkyl halides. enamine.net These reactions lead to the formation of the corresponding amides and secondary or tertiary amines, respectively. Such modifications can significantly alter the compound's physical and chemical properties.

Cyclocondensation Reactions : The 5-aminopyrazole scaffold is a cornerstone in the synthesis of fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines. organic-chemistry.org This is typically achieved through condensation with β-dicarbonyl compounds or their synthetic equivalents. nih.gov The reaction proceeds via initial nucleophilic attack from the 5-amino group onto one of the carbonyl carbons, followed by an intramolecular cyclization involving the pyrazole N1 nitrogen and the second carbonyl group, and subsequent dehydration. These reactions can be facilitated by acidic or basic conditions and are often accelerated by microwave irradiation. nih.gov The yields for these cyclizations are generally good to excellent. ekb.eg

Table 2: Synthesis of Pyrazolo[1,5-a]pyrimidines from 5-Aminopyrazoles This table illustrates the versatility of the 5-amino group in cyclocondensation reactions with various β-dicarbonyl compounds.

| 5-Aminopyrazole Derivative | β-Dicarbonyl Compound | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Amino-4-cyanopyrazole | Acetylacetone | Acetic Acid, Reflux | 2,7-Dimethyl-5-cyanopyrazolo[1,5-a]pyrimidine | - | |

| 5-Amino-3-(4-chlorophenyl)pyrazole | Ethyl Acetoacetate | Acetic Acid, Reflux | 2-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-5-one | - | |

| 5-Amino-3-phenyl-1H-pyrazole-4-carbonitrile | 1-([1,1'-Biphenyl]-4-yl)ethan-1-one | Dioxane/DMF, Reflux | 7-([1,1'-Biphenyl]-4-yl)-3-((4-fluorophenyl)diazenyl)pyrazolo[1,5-a]pyrimidin-2-amine | 79 | ekb.eg |

| 5-Amino-3-phenyl-1H-pyrazole-4-carbonitrile | 1-(p-Tolyl)ethan-1-one | Dioxane/DMF, Reflux | 3-((4-Fluorophenyl)diazenyl)-7-(p-tolyl)pyrazolo[1,5-a]pyrimidin-2-amine | 67.9 | ekb.eg |

Transformations Involving the Difluorophenyl Moiety

The 3,5-difluorophenyl group, while generally less reactive than the pyrazole core, offers opportunities for functionalization through modern cross-coupling methodologies. The carbon-fluorine bond is strong, but the aryl ring can be functionalized, particularly if other leaving groups are present or via C-H activation. More commonly, transformations are performed on analogous aryl-halide systems.

Palladium-Catalyzed Cross-Coupling Reactions : If the difluorophenyl ring were substituted with a bromine or iodine atom, it would be an excellent substrate for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling : This reaction would enable the formation of a new carbon-carbon bond by coupling the aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a robust method for creating biaryl structures. nih.gov

Buchwald-Hartwig Amination : This reaction forms a new carbon-nitrogen bond by coupling the aryl halide with an amine. wikipedia.orgorganic-chemistry.org This would allow for the introduction of a variety of amino groups onto the phenyl ring, further diversifying the molecular structure.

While the parent 3,5-difluorophenyl group lacks a convenient leaving group, these cross-coupling reactions are highly relevant for analogues of the title compound and represent a key strategy in the broader chemical space.

Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions on Heterocyclic Systems This table shows typical yields for Suzuki-Miyaura and Buchwald-Hartwig reactions on relevant heterocyclic substrates, demonstrating the potential for functionalizing the difluorophenyl ring.

| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 3-Bromoindazole | Phenylboronic acid | Pd₂(dba)₃ / XPhos | 3-Phenylindazole | 95 | nih.gov |

| Suzuki-Miyaura | 4-Chloro-1H-pyrazole | 4-Tolylboronic acid | Pd(OAc)₂ / SPhos | 4-(p-Tolyl)-1H-pyrazole | 91 | nih.gov |

| Buchwald-Hartwig | 4-Bromo-1H-1-tritylpyrazole | Benzylamine | Pd(dba)₂ / BINAP | 4-(Benzylamino)-1H-1-tritylpyrazole | 88 | nih.gov |

Dimerization and Oligomerization Reactions of 5-Aminopyrazoles

The reactive nature of 5-aminopyrazoles also allows for dimerization reactions, leading to larger, more complex heterocyclic frameworks. These reactions often involve the coupling of C-H and N-H bonds under catalytic conditions.

A notable example is the copper-promoted chemoselective dimerization of 5-aminopyrazoles to produce either pyrazole-fused pyridazines or pyrazines. mdpi.comnih.govresearchgate.net The outcome of the reaction can be switched by tuning the reaction conditions, such as the copper catalyst, oxidant, and additives used. mdpi.com This methodology allows for the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds, showcasing a high degree of functional group tolerance and providing access to novel dimeric structures with potential applications in materials science. mdpi.com

Table 4: Copper-Promoted Dimerization of Substituted 5-Aminopyrazoles This table details the substrate scope for the synthesis of dipyrazole-fused pyridazines, highlighting the versatility of this dimerization reaction.

| R¹ Substituent | R² Substituent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Me | Ph | 3,8-Dimethyl-1,6-diphenyl-1,6-dihydropyrazolo[4,3-c]pyrazole | 58 | mdpi.com |

| Me | 4-Me-Ph | 1,6-Bis(4-methylphenyl)-3,8-dimethyl-1,6-dihydropyrazolo[4,3-c]pyrazole | 79 | mdpi.com |

| Me | 4-F-Ph | 1,6-Bis(4-fluorophenyl)-3,8-dimethyl-1,6-dihydropyrazolo[4,3-c]pyrazole | 75 | mdpi.com |

| Me | 4-Cl-Ph | 1,6-Bis(4-chlorophenyl)-3,8-dimethyl-1,6-dihydropyrazolo[4,3-c]pyrazole | 68 | mdpi.com |

| Me | 4-Br-Ph | 1,6-Bis(4-bromophenyl)-3,8-dimethyl-1,6-dihydropyrazolo[4,3-c]pyrazole | 65 | mdpi.com |

| Ph | Et | 3,8-Diphenyl-1,6-diethyl-1,6-dihydropyrazolo[4,3-c]pyrazole | 78 | mdpi.com |

Late-Stage Functionalization Strategies, including Direct C-H Activation

Late-stage functionalization is a powerful strategy for modifying complex molecules in the final steps of a synthesis, and direct C-H activation is a premier tool in this regard. For the pyrazole core, transition-metal-catalyzed C-H functionalization allows for the introduction of new groups without the need for pre-functionalized substrates.

Rhodium-Catalyzed C-H Alkenylation : Rhodium(III) catalysts have been effectively used to direct the C-H alkenylation of pyrazoles. nih.govrsc.orgrsc.org In the case of N-alkylpyrazoles, the pyrazole nitrogen can act as a directing group to facilitate the activation of a C-H bond on the N-alkyl substituent or on an aryl group at another position. nih.gov This allows for the coupling of the pyrazole derivative with various alkenes, leading to the formation of new C-C bonds and more elaborate structures.

Palladium-Catalyzed Direct C-H Arylation : Palladium catalysis is also widely used for the direct arylation of pyrazole C-H bonds. nih.gov This reaction typically couples the pyrazole with an aryl halide. For N-methylpyrazoles, arylation can be directed to the C5 position. The reaction of ethyl 1-methylpyrazole-4-carboxylate with various aryl bromides using a Pd(OAc)₂ catalyst has been shown to produce C5-arylated pyrazoles in good yields. academie-sciences.fr This reaction proceeds via a sequence of C5-H bond activation and C4-decarboxylation. This strategy is particularly valuable for introducing aryl groups with diverse electronic properties onto the pyrazole scaffold. nih.govacademie-sciences.fr

Table 5: Examples of Late-Stage C-H Functionalization of Pyrazoles This table provides examples of direct C-H arylation, demonstrating the power of this method for late-stage modification of the pyrazole core.

| Pyrazole Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethyl 1-methylpyrazole-4-carboxylate | 1-Bromo-4-cyanobenzene | Pd(OAc)₂, KOAc, DMA, 150 °C | Ethyl 5-(4-cyanophenyl)-1-methylpyrazole-4-carboxylate | 81 | academie-sciences.fr |

| Ethyl 1-methylpyrazole-4-carboxylate | 1-Bromo-4-acetylbenzene | Pd(OAc)₂, KOAc, DMA, 150 °C | Ethyl 5-(4-acetylphenyl)-1-methylpyrazole-4-carboxylate | 78 | academie-sciences.fr |

| Ethyl 1-methylpyrazole-4-carboxylate | 1-Bromo-4-fluorobenzene | Pd(OAc)₂, KOAc, DMA, 150 °C | Ethyl 5-(4-fluorophenyl)-1-methylpyrazole-4-carboxylate | 79 | academie-sciences.fr |

| Ethyl 1-methylpyrazole-4-carboxylate | 3-Bromopyridine | Pd(OAc)₂, KOAc, DMA, 150 °C | Ethyl 1-methyl-5-(pyridin-3-yl)pyrazole-4-carboxylate | 74 | academie-sciences.fr |

| 5-Chloro-1,3-dimethyl-1H-pyrazole | 1-Bromo-4-nitrobenzene | Pd(OAc)₂, KOAc, DMA, 150 °C | 5-Chloro-1,3-dimethyl-4-(4-nitrophenyl)-1H-pyrazole | 92 | nih.gov |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the characterization of 4-(3,5-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine, LC-MS would be employed to determine its purity and confirm its molecular weight. The liquid chromatography component would separate the compound from any impurities present in the sample, with the retention time serving as a characteristic property under specific chromatographic conditions.

Following separation, the mass spectrometer would ionize the compound and detect the mass-to-charge ratio (m/z) of the resulting ions. For this compound (molecular formula: C₁₀H₉F₂N₃), the expected molecular weight is approximately 209.20 g/mol . In a typical LC-MS analysis using a soft ionization technique like electrospray ionization (ESI) in positive ion mode, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z value corresponding to its molecular weight plus the mass of a proton.

Table 1: Hypothetical LC-MS Data for this compound

| Parameter | Expected Value |

|---|---|

| Retention Time (t_R) | Method-dependent |

| Molecular Formula | C₁₀H₉F₂N₃ |

| Exact Mass | 209.0815 |

Note: The data in this table is calculated based on the chemical structure and is presented for illustrative purposes, as experimental data was not found.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide unequivocal proof of its molecular structure. The analysis would reveal detailed information including bond lengths, bond angles, and torsional angles within the molecule.

Furthermore, X-ray crystallography would elucidate the packing of molecules in the crystal lattice, identifying intermolecular interactions such as hydrogen bonds involving the amine group or π-stacking interactions between the aromatic rings. This information is crucial for understanding the solid-state properties of the compound. A search for crystallographic data in databases such as the Cambridge Structural Database (CSD) did not yield an entry for this specific compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. The resulting spectrum provides information about the electronic transitions within the molecule. For an aromatic compound like this compound, the UV-Vis spectrum would be expected to show absorption bands corresponding to π→π* transitions associated with the phenyl and pyrazole (B372694) rings. The position of the maximum absorbance (λ_max) and the molar absorptivity (ε) are characteristic properties. The solvent used for the analysis can influence the spectrum, and this solvatochromic effect can offer insights into the nature of the electronic transitions. Specific experimental UV-Vis absorption data for this compound is not available in the reviewed literature.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This data is used to verify the empirical formula and assess the purity of a synthesized sample. For this compound (C₁₀H₉F₂N₃), the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight. An experimental result that closely matches these theoretical values would provide strong evidence for the compound's identity and purity.

Table 2: Calculated Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 57.41 |

| Hydrogen | H | 4.34 |

| Fluorine | F | 18.17 |

Note: This table represents calculated theoretical values. Published experimental results from elemental analysis were not found.

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray (EDX) for Surface Characterization

Scanning Electron Microscopy (SEM) is a technique that provides high-resolution images of the surface of a material. For a solid sample of this compound, SEM would be used to study its morphology, including crystal shape, size distribution, and surface texture.

Coupled with SEM, Energy-Dispersive X-ray (EDX) spectroscopy allows for the elemental analysis of the sample's surface. The EDX detector identifies the characteristic X-rays emitted from the sample when bombarded by the electron beam, providing a qualitative and semi-quantitative elemental profile. For the target compound, EDX would be expected to detect signals corresponding to Carbon (C), Nitrogen (N), and Fluorine (F), confirming their presence on the surface of the material. A literature search did not yield any studies that have performed SEM or EDX analysis on this specific compound.

Based on a comprehensive search of available literature, specific theoretical and computational chemistry studies focusing solely on the compound This compound are not available. The search results yielded information on various other pyrazole derivatives, but none contained the specific data required to populate the requested sections for this particular molecule.

Computational studies, such as Density Functional Theory (DFT) calculations, are highly specific to the exact molecular structure. Properties like optimized geometry, electronic structure, frontier molecular orbitals (HOMO-LUMO), vibrational frequencies (IR/Raman), Natural Bond Orbital (NBO) interactions, and two-photon absorption cross-sections are all dependent on the unique arrangement of atoms and substituents in a molecule. Extrapolating data from related but different compounds, such as those found in the search results nih.govnih.govnih.govnih.govnih.govnih.gov, would not be scientifically accurate for this compound.

Therefore, it is not possible to provide a thorough and scientifically accurate article on the theoretical and computational studies of this compound as per the specified outline.

Theoretical and Computational Chemistry Studies

Investigation of Optical Nonlinearities

Hyper-Rayleigh Scattering (HRS) and First Hyperpolarizability Calculations

Hyper-Rayleigh Scattering is a nonlinear optical technique used to measure the first hyperpolarizability (β) of a molecule, which is a key parameter for assessing its potential in second-order nonlinear optical (NLO) applications. Such studies on other pyrazole (B372694) derivatives have been conducted to explore their potential in materials for optical communications and data storage. nih.gov

A typical investigation would involve both experimental HRS measurements and quantum chemical calculations. Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are common computational methods used to calculate the first hyperpolarizability. nih.gov These calculations provide insights into the relationship between the molecular structure and its NLO properties. For 4-(3,5-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine, such a study would elucidate how the electron-withdrawing difluorophenyl group and the electron-donating amine group influence the molecule's hyperpolarizability.

Data on the first hyperpolarizability of this compound is currently unavailable. A hypothetical data table for such a study would resemble the following:

| Computational Method | Basis Set | Solvent Model | Calculated β (esu) |

| DFT (B3LYP) | 6-311++G(d,p) | PCM (Chloroform) | Data not available |

| MP2 | 6-311+G(d) | PCM (Chloroform) | Data not available |

Photophysical Property Analysis

The analysis of photophysical properties involves studying the absorption and emission of light by a molecule. For aminopyrazoles, these properties are of interest for applications in fluorescent probes and bioimaging. nih.gov Investigations into the photophysical properties of pyrazole derivatives often employ UV-Vis absorption and fluorescence spectroscopy, alongside computational methods like Time-Dependent Density Functional Theory (TD-DFT). researchgate.net

These studies help in understanding the electronic transitions, quantum yields, and the influence of solvent polarity on the absorption and emission spectra. nih.gov For this compound, a photophysical analysis would reveal its potential as a fluorophore, which is significantly influenced by the nature and position of its substituents.

Specific photophysical data for this compound have not been reported. A representative data table for such an analysis would include:

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) |

| Cyclohexane | Data not available | Data not available | Data not available |

| Dichloromethane | Data not available | Data not available | Data not available |

| Acetonitrile (B52724) | Data not available | Data not available | Data not available |

| Methanol | Data not available | Data not available | Data not available |

Adsorption Behavior Studies and Simulations (e.g., Monte Carlo)

The study of adsorption behavior is crucial for applications such as corrosion inhibition, where molecules form a protective layer on a metal surface. nih.gov Monte Carlo and Molecular Dynamics (MD) simulations are powerful tools to model the interaction between a molecule and a surface at the atomic level. nih.gov

For pyrazole derivatives, these simulations have been used to understand their adsorption mechanism on metal surfaces, typically iron or copper, in corrosive environments. nih.gov Such simulations for this compound would provide valuable information on its adsorption energy, orientation on the surface, and the nature of the inhibitor-metal bond, thereby predicting its potential as a corrosion inhibitor.

There are no published adsorption behavior studies or simulations for this compound. A summary of findings from such a study would typically be presented as follows:

| Simulation Method | Surface | Adsorption Energy (kJ/mol) | Key Interactions |

| Monte Carlo | Fe (110) | Data not available | Data not available |

| Molecular Dynamics | Fe (110) in HCl | Data not available | Data not available |

Computational Modeling of Reaction Mechanisms

Computational modeling of reaction mechanisms provides a detailed understanding of how a chemical reaction proceeds, including the structures of transition states and the energies of intermediates. This is vital for optimizing reaction conditions and designing new synthetic routes. The synthesis of pyrazoles, such as the Knorr synthesis, has been the subject of such computational investigations. rsc.org

For this compound, computational modeling could be employed to elucidate its formation mechanism, potentially from the condensation of a hydrazine (B178648) with a β-ketonitrile precursor. chim.it DFT calculations are commonly used to map the potential energy surface of the reaction, identifying the most likely reaction pathway.

A computational model for the reaction mechanism of this compound synthesis has not been reported in the literature.

Applications of 4 3,5 Difluorophenyl 1 Methyl 1h Pyrazol 5 Amine in Chemical Research

Building Blocks for Novel Fused Heterocyclic Systems

5-Aminopyrazole scaffolds are highly valued in synthetic organic chemistry as versatile precursors for the construction of a wide array of fused heterocyclic systems. Their utility stems from the presence of multiple nucleophilic sites, allowing for diverse cyclization strategies.

The general class of 5-aminopyrazoles is a cornerstone in the synthesis of pyrazoloazines. These fused bicyclic systems are of significant interest due to their prevalence in biologically active molecules.

Pyrazolo[3,4-b]pyridines: These structures are typically synthesized through the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents. mdpi.comnih.gov For instance, the condensation of a 5-aminopyrazole with an α,β-unsaturated ketone can yield the pyrazolo[3,4-b]pyridine core. The reaction proceeds via a Michael addition followed by intramolecular cyclization and dehydration. While no specific examples using 4-(3,5-difluorophenyl)-1-methyl-1H-pyrazol-5-amine are documented, its structural similarity to common starting materials like 1-phenyl-3-methyl-5-amino-pyrazole suggests its potential utility in similar synthetic routes. mdpi.com

Pyrazolo[1,5-a]pyrimidines: This class of compounds is often prepared by the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds, enaminones, or other 1,3-bielectrophiles. nih.govresearchgate.net The regioselectivity of the reaction is a key aspect, with the exocyclic amino group of the pyrazole (B372694) typically acting as the initial nucleophile. d-nb.info The resulting pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a frequent motif in the development of kinase inhibitors and other therapeutic agents. nih.gov

Pyrazolo[1,5-a]quinazolines: The synthesis of these more complex fused systems can be achieved by reacting 5-aminopyrazoles with derivatives of 2-aminobenzoic acid or related precursors. cu.edu.egcu.edu.eg These multi-step syntheses often involve the initial formation of an intermediate which then undergoes intramolecular cyclization to form the quinazoline (B50416) ring. The specific substituents on the pyrazole ring can influence the reaction conditions and outcomes.

A representative table of synthetic methods for these systems using generic 5-aminopyrazoles is shown below.

| Fused System | Typical Reagents | General Conditions |

| Pyrazolo[3,4-b]pyridines | 1,3-Diketones, α,β-Unsaturated Ketones | Acidic or basic catalysis, heating |

| Pyrazolo[1,5-a]pyrimidines | β-Enaminones, Diethyl Malonate | Acetic acid or other catalysts, reflux |

| Pyrazolo[1,5-a]quinazolines | 2-Aminobenzoic acid derivatives | Multi-step synthesis, cyclization |

While less common than pyrazolo-pyridines or -pyrimidines, the synthesis of pyrazole-fused pyridazines and pyrazines from aminopyrazole precursors is also an area of chemical exploration. These syntheses often require specific starting materials that can form the six-membered diazine ring. For instance, reactions with 1,2-dicarbonyl compounds could lead to pyrazole-fused pyrazines, although specific literature on this transformation with 4-aryl-5-aminopyrazoles is sparse.

Multi-component reactions (MCRs) offer an efficient pathway to complex molecular architectures in a single synthetic operation. 5-Aminopyrazoles are excellent substrates for MCRs due to their multiple reactive sites. researchgate.netnih.gov They can react with aldehydes and active methylene (B1212753) compounds in one-pot procedures to generate highly substituted fused heterocycles, such as pyrano[2,3-c]pyrazoles or pyrazolo[3,4-b]quinolines. mdpi.comnih.gov The 4-aryl substituent in a compound like this compound would be incorporated into the final structure, potentially influencing its biological or material properties.

| MCR Product | Reactants | Catalyst/Conditions |

| Pyrano[2,3-c]pyrazoles | Aldehyde, Malononitrile, 5-Aminopyrazole | Basic catalyst, often solvent-free |

| Pyrazolo[3,4-b]quinolines | Aldehyde, Dimedone, 5-Aminopyrazole | L-proline or other catalysts |

Ligands in Coordination Chemistry and Organometallic Catalysis

Pyrazole derivatives are well-established ligands in coordination chemistry, capable of binding to a wide range of metal centers. The nitrogen atoms of the pyrazole ring can act as donors, and the amino group in 5-aminopyrazoles provides an additional coordination site, allowing for monodentate, bidentate, or bridging coordination modes. The resulting metal complexes have applications in catalysis, materials science, and bioinorganic chemistry. ed.ac.uk While there is no specific literature on complexes of this compound, related pyrazole-based ligands have been used to create complexes that catalyze reactions such as hydrogenation. ed.ac.uk The electronic properties of the difluorophenyl group could modulate the donor ability of the pyrazole ligand and, consequently, the catalytic activity of the corresponding metal complex.

Precursors for Advanced Organic Materials

The rigid, aromatic structure of pyrazole derivatives, combined with their ability to engage in hydrogen bonding and π-π stacking, makes them attractive building blocks for advanced organic materials. The introduction of fluorine atoms, as in the 3,5-difluorophenyl group, can enhance properties such as thermal stability, electron affinity, and intermolecular interactions. These features are desirable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). Fused heterocyclic systems derived from such pyrazoles, like the pyrazoloquinolines, are known to exhibit interesting photophysical properties, including fluorescence, making them candidates for use as organic fluorophores. mdpi.com However, no studies have specifically reported the use of this compound for this purpose.

Exploration in Corrosion Inhibition Studies

Organic compounds containing heteroatoms like nitrogen and sulfur, particularly within heterocyclic rings, are frequently investigated as corrosion inhibitors for metals in acidic media. nih.govicrc.ac.irmdpi.com These molecules can adsorb onto the metal surface, forming a protective layer that impedes the corrosion process. Pyrazole derivatives have shown significant promise in this area. nih.govicrc.ac.ir The inhibition efficiency is often attributed to the presence of nitrogen atoms, which can coordinate with metal ions on the surface. The this compound molecule possesses multiple nitrogen atoms and an aromatic system, which are features conducive to effective corrosion inhibition. The electron-rich nature of the pyrazole ring and the amino group would facilitate adsorption onto the metal surface. Studies on similar pyrazole derivatives have demonstrated high inhibition efficiencies on steel in acidic environments. nih.gov

Future Directions and Research Perspectives

Development of More Sustainable and Efficient Synthetic Routes

Traditional methods for synthesizing substituted pyrazoles often involve multi-step processes that can be inefficient or require harsh reaction conditions and environmentally unfriendly reagents. rsc.org Future research will prioritize the development of greener and more economical synthetic pathways.

Key Research Objectives:

Catalytic Systems: Investigating novel transition-metal or organocatalytic systems to facilitate the core pyrazole (B372694) ring formation and subsequent functionalization, aiming for higher yields and selectivity under milder conditions.

Atom Economy: Designing synthetic strategies that maximize the incorporation of atoms from the starting materials into the final product, such as through one-pot or tandem reactions that minimize waste.

Alternative Solvents: Exploring the use of benign solvents like water, supercritical fluids, or bio-based solvents to replace traditional volatile organic compounds (VOCs).

Microwave and Ultrasound-Assisted Synthesis: Further exploring energy-efficient techniques like microwave irradiation and sonochemistry to accelerate reaction times and improve yields.

Table 1: Comparison of Synthetic Methodologies for Pyrazole Synthesis

| Methodology | Traditional Batch Synthesis | Green Synthetic Routes |

|---|---|---|

| Reaction Conditions | Often requires high temperatures and pressures. | Milder conditions, often at room temperature. |

| Solvents | Use of hazardous organic solvents. | Use of water, ionic liquids, or solvent-free conditions. |

| Catalysts | Stoichiometric reagents, heavy metals. | Recyclable catalysts, biocatalysts. |

| Waste Generation | High, leading to environmental concerns. | Minimized through high atom economy. |

| Energy Consumption | High due to long reaction times. | Reduced via microwave or ultrasonic assistance. |

Exploration of Novel Reactivity Patterns and Chemical Transformations

The reactivity of 4-(3,5-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine is dictated by its constituent functional groups: the pyrazole core, the exocyclic amine, and the difluorophenyl ring. A deeper understanding of its reactivity is crucial for synthesizing new derivatives.

Future studies will likely focus on:

Selective Functionalization: Developing methods for the selective modification of the pyrazole ring, particularly at the C3 position, or the difluorophenyl ring without affecting the amine group.

Amino Group Derivatization: Exploring a wider range of reactions for the 5-amino group beyond simple acylation or alkylation to introduce diverse functionalities and build more complex molecular architectures. arkat-usa.orgresearchgate.net

Cycloaddition Reactions: Investigating the participation of the pyrazole ring in various cycloaddition reactions to construct novel fused heterocyclic systems. researchgate.netarkat-usa.org

Photoredox and Electrochemical Methods: Utilizing modern synthetic techniques like photoredox catalysis and electrosynthesis to unlock novel reactivity pathways that are inaccessible through traditional thermal methods.

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental work, thereby accelerating the design and discovery process. eurasianjournals.com For this compound, computational modeling can provide invaluable insights.

Areas for computational investigation include:

Quantum Mechanical Calculations: Employing Density Functional Theory (DFT) to elucidate the electronic structure, predict reactivity sites (e.g., through molecular electrostatic potential maps), and model reaction mechanisms. eurasianjournals.comresearchgate.net

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the molecule and its derivatives to understand conformational preferences and interactions with biological targets or materials. eurasianjournals.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models to correlate the structural features of a series of derivatives with their biological activity or material properties, guiding the design of more potent or functional molecules. nih.govresearchgate.net

Virtual Screening: Using molecular docking and other virtual screening techniques to identify potential biological targets for this compound and its derivatives, particularly in the context of drug discovery. researchgate.net

Table 2: Applications of Computational Modeling in Pyrazole Research

| Computational Technique | Application | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Reaction mechanism analysis. | Transition state energies, reaction pathways. |

| Molecular Docking | Binding mode prediction. | Ligand-protein interactions, binding affinity. |

| Molecular Dynamics (MD) | Conformational analysis. | Stability of ligand-protein complexes. |

| 3D-QSAR | Structure-activity relationship. | Design of new derivatives with enhanced activity. |

Integration with Flow Chemistry and Automation Technologies

Flow chemistry has emerged as a transformative technology for chemical synthesis, offering superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch methods. mdpi.comnih.gov The synthesis of pyrazole derivatives is particularly well-suited for this technology. rsc.orggalchimia.com

Future research in this area will focus on:

Telescoped Synthesis: Designing multi-step, continuous-flow processes where the crude product from one step is directly used as the substrate for the next without intermediate purification, significantly improving efficiency. nih.gov

High-Throughput Optimization: Utilizing automated flow chemistry platforms to rapidly screen a wide range of reaction conditions (temperature, pressure, catalyst, stoichiometry) to quickly identify optimal synthetic protocols.

Safe Handling of Hazardous Intermediates: Employing flow reactors to safely generate and consume potentially unstable or hazardous intermediates in situ, which is often a challenge in batch synthesis. nih.gov

Process Scalability: Developing robust flow chemistry protocols that can be easily scaled from laboratory-scale synthesis to pilot-plant and industrial-scale production. galchimia.com

Design of Next-Generation Pyrazole-Based Scaffolds for Specific Chemical Functions

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, frequently found in approved drugs and clinical candidates, particularly as protein kinase inhibitors. nih.govnih.gov Leveraging the unique substitution pattern of this compound can lead to the design of novel scaffolds for various applications.

Potential design strategies include:

Bioisosteric Replacement: Using the difluorophenyl and aminopyrazole moieties as bioisosteres for other functional groups in known active compounds to improve properties like metabolic stability, potency, or selectivity. nih.gov

Fragment-Based Design: Employing the molecule as a starting fragment for building more complex structures with high affinity for specific biological targets, such as enzymes or receptors.

Materials Science Applications: Incorporating this pyrazole unit into larger polymeric or supramolecular structures to create new materials with interesting optical, electronic, or coordination properties.

Agrochemical Development: Modifying the scaffold to develop new classes of herbicides, fungicides, or insecticides, as pyrazole derivatives have also shown significant promise in agrochemistry. researchgate.net

Q & A

Q. What are the common synthetic routes for 4-(3,5-difluorophenyl)-1-methyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A standard method involves reacting 3,5-difluorophenyl derivatives with 1-methyl-1H-pyrazol-5-amine precursors in anhydrous methanol or DMF under reflux (60–80°C). Optimization includes adjusting solvent polarity, temperature, and catalyst use (e.g., triethylamine for deprotonation). Yields improve with slow addition of reactants and inert atmospheres to minimize side reactions .

| Method | Solvent | Temperature | Yield Range |

|---|---|---|---|

| Nucleophilic substitution | Methanol | 60–70°C | 45–60% |

| Condensation | DMF | 80°C | 55–70% |

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- NMR : , , and NMR confirm substituent positions and purity. The 3,5-difluorophenyl group shows distinct splitting (doublets at δ 6.8–7.2 ppm) .

- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and packing motifs. For example, triclinic systems (space group P1) with unit cell parameters (e.g., a=8.5 Å, α=79.9°) are common .

Q. How is the compound screened for preliminary biological activity?

Initial screening includes:

- Antimicrobial assays : Disk diffusion tests against Gram-positive/negative bacteria (e.g., E. coli, S. aureus). MIC values correlate with fluorophenyl substitution patterns .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases. IC values <10 µM suggest therapeutic potential .

Advanced Research Questions

Q. What strategies identify biological targets and quantify binding interactions?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to receptors like p38 MAP kinase .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, Kd). For example, ΔH = −25 kJ/mol indicates strong hydrogen bonding with active sites .

Q. How do computational models enhance drug design for this compound?

- Docking studies (AutoDock Vina) : Predict binding poses in kinase pockets (e.g., ATP-binding sites). Scores <−7.0 kcal/mol suggest high affinity .

- DFT calculations (Gaussian 09) : Optimize geometry and calculate electrostatic potential maps, revealing nucleophilic regions (e.g., pyrazole N-atoms) for derivatization .

Q. What structure-activity relationships (SAR) are observed in analogs?

- Fluorine position : 3,5-Difluorophenyl analogs show 3× higher kinase inhibition vs. 2,4-difluorophenyl derivatives due to improved hydrophobic interactions .

- Methyl substitution : The 1-methyl group on pyrazole enhances metabolic stability (t >2h in microsomal assays) .

Q. How can contradictory data on biological activity be resolved?

Discrepancies often arise from assay conditions or substituent effects. For example:

- Antimicrobial vs. Anticancer activity : 3,5-difluorophenyl derivatives may target bacterial membranes (via lipid interaction) but show weaker cytotoxicity in cancer cells. Validate via orthogonal assays (e.g., live/dead staining vs. MTT) .

Q. What solvent effects influence reactivity in substitution reactions?

- Polar aprotic solvents (DMF) : Stabilize transition states, increasing substitution rates by 30% vs. methanol.

- Dielectric constant : Higher ε reduces activation energy (E) for nucleophilic attacks. For example, E = 45 kJ/mol in DMF vs. 55 kJ/mol in ethanol .

Q. What challenges arise in multi-step synthesis, and how are they mitigated?

- Intermediate instability : Protect amine groups with Boc during fluorophenyl coupling. Deprotect with TFA/CHCl (1:4) .

- Purification : Use silica gel chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate >95% pure product .

Q. How does the compound’s stability vary under storage conditions?

- Light sensitivity : Degrades by 15% over 6 months under ambient light; store in amber vials at −20°C.

- Hydrolysis : Stable in pH 5–7 buffers; avoid alkaline conditions (pH >8) to prevent pyrazole ring cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.